molecular formula C17H20N6 B11463610 2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine

2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine

Cat. No.: B11463610
M. Wt: 308.4 g/mol
InChI Key: IPXFPKMWNOHDML-UHFFFAOYSA-N
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Description

2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a piperazine ring and a pyrimidine ring further adds to its structural complexity. Compounds of this class are known for their wide range of biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-methylimidazo[1,2-a]pyridine with piperazine and pyrimidine derivatives under controlled conditions . The reaction conditions often involve the use of solvents such as chloroform or dimethyl sulfoxide and catalysts like palladium or copper salts to facilitate the cyclization and condensation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions in batch reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It can also inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . These interactions lead to the disruption of cellular processes, resulting in antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine is unique due to its structural complexity and the presence of multiple functional groups. This allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

6-methyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C17H20N6/c1-14-3-4-16-20-15(13-23(16)11-14)12-21-7-9-22(10-8-21)17-18-5-2-6-19-17/h2-6,11,13H,7-10,12H2,1H3

InChI Key

IPXFPKMWNOHDML-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CN3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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